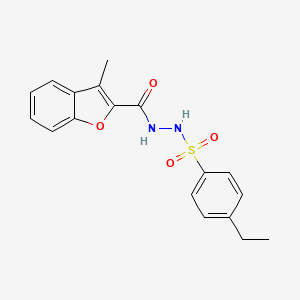
N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide, also known as compound 1, is a small molecule inhibitor that has been studied for its potential therapeutic applications. It belongs to the class of sulfonamide-based inhibitors and has been shown to target specific enzymes involved in various diseases.
Mécanisme D'action
The mechanism of action of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 involves its binding to specific enzymes and inhibiting their activity. For example, it has been shown to bind to the active site of carbonic anhydrase IX and XII, preventing the conversion of carbon dioxide to bicarbonate, which is necessary for cancer cell survival. Similarly, it has been shown to inhibit the activity of 5-lipoxygenase, which is involved in the synthesis of leukotrienes, pro-inflammatory mediators.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound 1 depend on the specific enzyme it targets. For example, inhibition of carbonic anhydrase IX and XII leads to a decrease in pH and an increase in intracellular acidity, which can lead to apoptosis of cancer cells. Inhibition of 5-lipoxygenase leads to a decrease in the synthesis of leukotrienes, which are involved in inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 in lab experiments is its specificity towards specific enzymes, which allows for targeted inhibition. However, one limitation is its low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, its low yield in the synthesis process can make it expensive to produce.
Orientations Futures
There are several future directions for the study of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1. One direction is to explore its potential therapeutic applications in other diseases, such as Alzheimer's disease and multiple sclerosis, which are also associated with specific enzymes. Another direction is to improve the synthesis method to increase the yield and reduce the cost of production. Finally, further studies are needed to understand the long-term effects of this compound 1 on biochemical and physiological processes.
Conclusion
In conclusion, this compound 1 is a small molecule inhibitor that has been studied for its potential therapeutic applications in various diseases. Its specificity towards specific enzymes and its mechanism of action make it a promising candidate for targeted therapy. However, further studies are needed to fully understand its potential and limitations.
Méthodes De Synthèse
The synthesis of N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide 1 involves a multi-step process. The starting material is 2-bromo-3,4-dihydronaphthalene, which is reacted with sodium hydride and 4-cyanopyridine-2-sulfonyl chloride to yield the intermediate. The intermediate is then reacted with ammonia to produce the final product, this compound 1. The overall yield of the synthesis is around 20%.
Applications De Recherche Scientifique
Compound 1 has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit specific enzymes involved in these diseases, such as carbonic anhydrase IX and XII, which are overexpressed in cancer cells, and 5-lipoxygenase, which is involved in inflammation.
Propriétés
IUPAC Name |
N-(4-cyanopyridin-2-yl)-3,4-dihydronaphthalene-2-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H13N3O2S/c17-11-12-7-8-18-16(9-12)19-22(20,21)15-6-5-13-3-1-2-4-14(13)10-15/h1-4,7-10H,5-6H2,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYKNTJFBFATGOP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=CC2=CC=CC=C21)S(=O)(=O)NC3=NC=CC(=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H13N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(1,3-dimethyl-2,6-dioxopurin-7-yl)-N-[2-(1H-indol-3-yl)ethyl]butanamide](/img/structure/B7682774.png)

![4-[2-(4-Methylsulfonylphenoxy)ethylsulfinyl]phenol](/img/structure/B7682780.png)
![N-[3-(furan-2-ylmethylsulfamoyl)phenyl]-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B7682797.png)
![N-[[5-[2-[4-(4-cyanophenyl)phenoxy]acetyl]thiophen-2-yl]methyl]acetamide](/img/structure/B7682803.png)
![N-(4-hydroxycyclohexyl)-3-[5-(4-methoxyphenyl)furan-2-yl]-N-methylpropanamide](/img/structure/B7682804.png)

![3-Methyl-1-[2-(3-methylphenyl)acetyl]-2-phenylimidazolidin-4-one](/img/structure/B7682810.png)

![N-[[6-methyl-2-(1,2,4-triazol-1-yl)pyridin-3-yl]methyl]cyclohex-3-ene-1-carboxamide](/img/structure/B7682820.png)



![N-[[4-(difluoromethoxy)-3-methoxyphenyl]methyl]cyclohexanecarboxamide](/img/structure/B7682858.png)